molecular formula C17H18FNO2 B4853925 4-fluoro-N-[3-(4-methoxyphenyl)propyl]benzamide

4-fluoro-N-[3-(4-methoxyphenyl)propyl]benzamide

Cat. No. B4853925
M. Wt: 287.33 g/mol
InChI Key: UVEOUTRGUWNXDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-[3-(4-methoxyphenyl)propyl]benzamide, also known as FPB, is a chemical compound that has been of interest to the scientific community in recent years due to its potential applications in medical research. FPB is a benzamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.

Scientific Research Applications

4-fluoro-N-[3-(4-methoxyphenyl)propyl]benzamide has been studied for its potential applications in medical research. It has been shown to have anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain and inflammation. 4-fluoro-N-[3-(4-methoxyphenyl)propyl]benzamide has also been studied for its potential use as a diagnostic tool for certain types of cancer, as it has been shown to bind to specific cancer cells.

Mechanism of Action

4-fluoro-N-[3-(4-methoxyphenyl)propyl]benzamide works by binding to specific receptors in the body, including the mu-opioid receptor and the cannabinoid receptor. By binding to these receptors, 4-fluoro-N-[3-(4-methoxyphenyl)propyl]benzamide can modulate pain and inflammation, as well as affect mood and behavior.
Biochemical and Physiological Effects:
Studies have shown that 4-fluoro-N-[3-(4-methoxyphenyl)propyl]benzamide can reduce pain and inflammation in animal models. It has also been shown to have anxiolytic and antidepressant effects. However, further research is needed to fully understand the biochemical and physiological effects of 4-fluoro-N-[3-(4-methoxyphenyl)propyl]benzamide.

Advantages and Limitations for Lab Experiments

One advantage of using 4-fluoro-N-[3-(4-methoxyphenyl)propyl]benzamide in lab experiments is its specificity for certain receptors, which allows researchers to study the effects of modulating these receptors in a more targeted way. However, 4-fluoro-N-[3-(4-methoxyphenyl)propyl]benzamide can be expensive to produce and may have limited availability, which can be a limitation for some research projects.

Future Directions

There are several future directions for research on 4-fluoro-N-[3-(4-methoxyphenyl)propyl]benzamide. One area of interest is the potential use of 4-fluoro-N-[3-(4-methoxyphenyl)propyl]benzamide as a treatment for chronic pain and inflammation. Another area of research is the use of 4-fluoro-N-[3-(4-methoxyphenyl)propyl]benzamide as a diagnostic tool for certain types of cancer. Additionally, further research is needed to fully understand the biochemical and physiological effects of 4-fluoro-N-[3-(4-methoxyphenyl)propyl]benzamide and its potential applications in medical research.

properties

IUPAC Name

4-fluoro-N-[3-(4-methoxyphenyl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO2/c1-21-16-10-4-13(5-11-16)3-2-12-19-17(20)14-6-8-15(18)9-7-14/h4-11H,2-3,12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVEOUTRGUWNXDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCCNC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-[3-(4-methoxyphenyl)propyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-fluoro-N-[3-(4-methoxyphenyl)propyl]benzamide
Reactant of Route 2
Reactant of Route 2
4-fluoro-N-[3-(4-methoxyphenyl)propyl]benzamide
Reactant of Route 3
Reactant of Route 3
4-fluoro-N-[3-(4-methoxyphenyl)propyl]benzamide
Reactant of Route 4
Reactant of Route 4
4-fluoro-N-[3-(4-methoxyphenyl)propyl]benzamide
Reactant of Route 5
Reactant of Route 5
4-fluoro-N-[3-(4-methoxyphenyl)propyl]benzamide
Reactant of Route 6
Reactant of Route 6
4-fluoro-N-[3-(4-methoxyphenyl)propyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.